molecular formula C10H12N2O2 B12911919 7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one CAS No. 89246-94-6

7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one

Cat. No.: B12911919
CAS No.: 89246-94-6
M. Wt: 192.21 g/mol
InChI Key: QNRKRSCZYYCRFW-UHFFFAOYSA-N
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Description

7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the oxazolo-pyridine family This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridine-2-carboxylic acid with ethylamine and an oxidizing agent to form the desired oxazolo-pyridine structure. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazolo-pyridine derivatives with different functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxazolo-pyridine derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: This compound shares a similar oxazole ring structure but differs in its pyrimidine ring and functional groups.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring, used in various chemical and biological studies.

Uniqueness

7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

89246-94-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

7-ethyl-3,4-dimethyl-[1,2]oxazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C10H12N2O2/c1-4-12-8(13)5-6(2)9-7(3)11-14-10(9)12/h5H,4H2,1-3H3

InChI Key

QNRKRSCZYYCRFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C2=C1ON=C2C)C

Origin of Product

United States

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